molecular formula C10H11N3O2 B1293019 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1119450-90-6

3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B1293019
CAS No.: 1119450-90-6
M. Wt: 205.21 g/mol
InChI Key: HPWZAVFUAMIBIS-UHFFFAOYSA-N
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Description

3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a high-value chemical scaffold in medicinal chemistry, primarily utilized as a key synthetic intermediate for the development of novel pharmaceutical compounds. Its structure, featuring a fused triazolopyridine core, is of significant interest in the design of molecules that target various biological pathways. This compound serves as a crucial precursor in the synthesis of LPA1 receptor antagonists , which are being investigated for the treatment of fibrotic and inflammatory diseases. The carboxylic acid functional group provides a versatile handle for further derivatization, particularly through amide coupling or esterification reactions, enabling researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies. The [1,2,4]triazolo[4,3-a]pyridine system is a recognized pharmacophore in drug discovery, often associated with bioactive molecules. As a building block, it is offered by suppliers of fine chemicals and research reagents , underscoring its role in advancing hit-to-lead and lead optimization campaigns. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6(2)9-12-11-8-4-3-7(10(14)15)5-13(8)9/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWZAVFUAMIBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501166874
Record name 3-(1-Methylethyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-90-6
Record name 3-(1-Methylethyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methylethyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with a pyridine derivative, followed by cyclization with a triazole precursor . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) LogP Key Features Reference
3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Isopropyl C₁₀H₁₁N₃O₂ 205.22 N/A High lipophilicity (inferred), discontinued
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Methyl C₈H₇N₃O₂ 177.16 0.7359 Smaller substituent, lower molecular weight
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Phenyl C₁₃H₉N₃O₂ 239.23 N/A Increased aromaticity, higher rigidity
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 4-Fluorophenyl C₁₃H₈FN₃O₂ 257.22 N/A Enhanced electronic effects (fluorine)
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Bromine (Position 8) C₇H₄BrN₃O₂ 242.03 N/A Halogenation for reactivity modulation
3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Trifluoromethyl (saturated ring) C₈H₈F₃N₃O₂ 233.16 N/A Increased lipophilicity (CF₃), conformational flexibility

Key Observations:

Substituent Effects: The isopropyl group in the target compound likely enhances lipophilicity compared to methyl analogs (LogP = 0.7359 for methyl) but less than phenyl derivatives . Fluorophenyl and trifluoromethyl groups improve metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .

Synthetic Accessibility :

  • Derivatives like 3-phenyl and 3-methyl analogs are synthesized via cyclization of hydrazine intermediates with carboxylic acids or isocyanates, as seen in pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidine synthesis (yield: 73–93%) .

Commercial and Regulatory Status

  • The target compound is discontinued , whereas simpler analogs like [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 933708-92-0) remain available .
  • Halogenated derivatives (e.g., 8-bromo) are marketed for research use, highlighting demand for modified triazolo-pyridines in medicinal chemistry .

Biological Activity

3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS Number: 1119450-90-6) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₁N₃O₂
  • Molecular Weight : 205.22 g/mol
  • Structure : The compound features a triazole ring fused to a pyridine, which is known to influence its biological activity.

Antimicrobial Activity

Research indicates that compounds with triazole and pyridine moieties often exhibit antimicrobial properties. For example, studies have shown that derivatives of triazolo-pyridine can inhibit the growth of various bacterial strains. The specific activity of 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid against pathogens such as Staphylococcus aureus and Escherichia coli has been documented in preliminary studies.

Cytotoxic Effects

The cytotoxicity of 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has been evaluated using various cancer cell lines. In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The IC50 values for these cell lines were found to be comparable to those of established chemotherapeutic agents.

Cell LineIC50 Value (µM)Reference
HeLa12.5
MCF-715.0

The mechanism by which 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exerts its biological effects is thought to involve the inhibition of specific enzymes involved in cell proliferation and survival pathways. For instance:

  • Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase activity, leading to DNA damage in cancer cells.
  • Induction of Apoptosis : The compound may promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazolo-pyridines and evaluated their anticancer activity. Among them, 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exhibited the highest potency against the tested cancer cell lines. The study highlighted the structure-activity relationship (SAR) indicating that the isopropyl group significantly enhances anticancer activity by increasing lipophilicity and cellular uptake.

Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound against various pathogens. The results indicated that it effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating infections associated with biofilms.

Q & A

Q. Table 1. Comparative Yields of Oxidative Cyclization Methods

OxidantCatalystSolventYield (%)Reference
NaOClNoneEthanol73
TBHPI₂1,4-Dioxane74
DDQNoneDCM<10

Q. Table 2. Key NMR Assignments

Proton/Groupδ (ppm)MultiplicityCorrelation (HSQC/HMBC)
C-6 COOH12.1SingletHMBC to C-5, C-7
Isopropyl CH31.3–1.5DoubletHSQC to C-3
Triazole NH10.8BroadExchange with D₂O

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